molecular formula C15H23NO2 B8293675 4-[2-(4-Methoxybenzyloxy)ethyl]piperidine

4-[2-(4-Methoxybenzyloxy)ethyl]piperidine

Cat. No. B8293675
M. Wt: 249.35 g/mol
InChI Key: ZREKLKSHAUFQRN-UHFFFAOYSA-N
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Patent
US08445684B2

Procedure details

NaH (60% dispersion in oil, 98 mg, 2.4 mmol, 1.2 equiv.) was added to a solution of 1-(tert-butoxycarbonyl)-4-(2-hydroxyethyl)piperidine (468 mg, 2.0 mmol) in THF (10 mL) at 0° C. under Ar protection. The mixture was warmed to room temperature and stirred at that temperature for 3 h. 1-(Bromomethyl)-4-methoxybenzene (353 μL, 2.4 mmol, 1.2 equiv.) was added at room temperature. After stirring for 20 h, the reaction was quenched with saturated aqueous NH4Cl solution. The mixture was extracted three times with EtOAc, and the combined organic layers were washed with brine and dried over Na2SO4. The solvent was removed, and the residue was purified by CC (SiO2, hexane/EtOAc 10:1 to 4:1) to afford the product (268 mg, 38%) as a yellow oil. 1H NMR (CDCl3, 400 MHz) δ 7.22 (d, 2H, J=8.4 Hz), 6.85 (d, 2H, J=8.8 Hz), 4.40 (s, 2H), 4.05 (m, 2H), 3.76 (m, 4H), 3.45 (t, 2H, J=6.0 Hz), 2.65 (m, 2H), 1.62-1.50 (m, 5H), 1.44 (s, 9H), 1.08 (m, 2H).
Name
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
468 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
353 μL
Type
reactant
Reaction Step Two
Yield
38%

Identifiers

REACTION_CXSMILES
[H-].[Na+].C(OC([N:10]1[CH2:15][CH2:14][CH:13]([CH2:16][CH2:17][OH:18])[CH2:12][CH2:11]1)=O)(C)(C)C.Br[CH2:20][C:21]1[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][CH:22]=1>C1COCC1>[CH3:28][O:27][C:24]1[CH:25]=[CH:26][C:21]([CH2:20][O:18][CH2:17][CH2:16][CH:13]2[CH2:12][CH2:11][NH:10][CH2:15][CH2:14]2)=[CH:22][CH:23]=1 |f:0.1|

Inputs

Step One
Name
Quantity
98 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
468 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CCO
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
353 μL
Type
reactant
Smiles
BrCC1=CC=C(C=C1)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at that temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated aqueous NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with EtOAc
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by CC (SiO2, hexane/EtOAc 10:1 to 4:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(COCCC2CCNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 268 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.